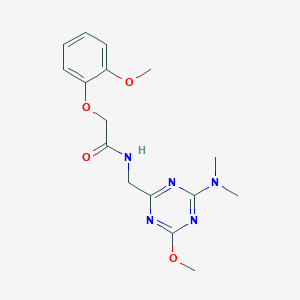
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(2-methoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(2-methoxyphenoxy)acetamide is an intricate organic compound with a diverse range of applications in scientific research and industry. Its complex structure suggests that it has unique properties and reactivities that can be exploited for various purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(2-methoxyphenoxy)acetamide typically involves a series of organic reactions. The most common synthetic route includes the formation of the triazin ring, followed by the attachment of dimethylamino and methoxy groups through nucleophilic substitution reactions. The final step involves the coupling of this triazin derivative with 2-(2-methoxyphenoxy)acetamide using appropriate coupling agents like carbodiimides under controlled conditions of temperature and pH.
Industrial Production Methods: Industrial production of this compound often scales up the laboratory synthesis. This includes optimized reaction conditions to maximize yield and purity, such as using high-purity starting materials, precise temperature control, and efficient purification methods like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of reactions:
Oxidation: Conversion to corresponding oxides or other oxidative products.
Reduction: Formation of reduced derivatives.
Substitution Reactions: Both nucleophilic and electrophilic substitution can occur, depending on the reaction conditions and reagents.
Common Reagents and Conditions: Common reagents used include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions might involve halides, alkylating agents, or amines, often in solvents like ethanol, dichloromethane, or dimethyl sulfoxide.
Major Products: The major products formed depend on the reaction type. For example, oxidation might produce a N-oxide derivative, while nucleophilic substitution with an amine could yield various amide derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a precursor for synthesizing more complex molecules. It acts as a key intermediate in multistep organic syntheses.
Biology: In biology, it might be used in the development of bioconjugates for research purposes, allowing the attachment of various biomolecules for studying biological processes.
Medicine: The compound can potentially be used in the pharmaceutical industry for drug development, given its structural framework which may mimic or modulate biological pathways.
Industry: In industry, it might be employed in the development of new materials with specific properties, such as advanced polymers or coatings, due to its unique chemical reactivity.
Mechanism of Action
The mechanism by which N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(2-methoxyphenoxy)acetamide exerts its effects is primarily through its interaction with molecular targets in biological or chemical systems. This compound may function as an enzyme inhibitor or receptor modulator by binding to active sites or altering the configuration of target molecules. The methoxy and dimethylamino groups play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
N-((4-(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(2-methoxyphenoxy)acetamide
N-((4-(dimethylamino)-6-chloro-1,3,5-triazin-2-yl)methyl)-2-(2-methoxyphenoxy)acetamide
Uniqueness: Compared to other similar compounds, N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(2-methoxyphenoxy)acetamide stands out due to the presence of both methoxy and dimethylamino groups, which might enhance its reactivity and interactions with target molecules. These functional groups potentially provide greater flexibility and efficiency in various chemical and biological applications.
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O4/c1-21(2)15-18-13(19-16(20-15)24-4)9-17-14(22)10-25-12-8-6-5-7-11(12)23-3/h5-8H,9-10H2,1-4H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZXMJVQCWJVDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)COC2=CC=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














